N-[(4-ethylpiperazin-1-yl)methyl]pyrazine-2-carboxamide
Description
N-[(4-ethylpiperazin-1-yl)methyl]pyrazine-2-carboxamide is a heterocyclic compound featuring a pyrazine core linked to a carboxamide group and a 4-ethylpiperazine moiety. This structure enables diverse pharmacological interactions, particularly in enzyme inhibition and receptor binding.
Properties
Molecular Formula |
C12H19N5O |
|---|---|
Molecular Weight |
249.31 g/mol |
IUPAC Name |
N-[(4-ethylpiperazin-1-yl)methyl]pyrazine-2-carboxamide |
InChI |
InChI=1S/C12H19N5O/c1-2-16-5-7-17(8-6-16)10-15-12(18)11-9-13-3-4-14-11/h3-4,9H,2,5-8,10H2,1H3,(H,15,18) |
InChI Key |
BNKHKKPTBZNXCH-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)CNC(=O)C2=NC=CN=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-ethylpiperazin-1-yl)methyl]pyrazine-2-carboxamide typically involves the reaction of 2-chloropyrazine with N-(4-ethylpiperazin-1-yl)methanamine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation at the ethylpiperazine side chain or methylene bridge under controlled conditions.
| Reaction Target | Reagents/Conditions | Outcome | Source |
|---|---|---|---|
| Ethyl group on piperazine | Potassium permanganate (aqueous medium) | Oxidizes ethyl to acetic acid derivative | |
| Methylene bridge (–CH<sub>2</sub>–) | Strong oxidizing agents (e.g., CrO<sub>3</sub>) | Forms ketone intermediate |
For example, oxidation with KMnO<sub>4</sub> in aqueous medium selectively targets the ethyl group, yielding a carboxylated piperazine derivative.
Reduction Reactions
The carboxamide group is susceptible to reduction, altering the compound’s pharmacophoric properties.
Reduction with LiAlH<sub>4</sub> converts the carboxamide to a methylamine group, enhancing basicity. Catalytic hydrogenation selectively reduces the pyrazine ring’s nitrogen atoms .
Substitution Reactions
The piperazine nitrogen and methylene bridge serve as nucleophilic sites for alkylation or acylation.
Piperazine Nitrogen Alkylation
| Reagents/Conditions | Outcome | Yield | Source |
|---|---|---|---|
| Alkyl halides (e.g., CH<sub>3</sub>I) + triethylamine | Quaternary ammonium salt formation | 60–75% | |
| Bromoacetyl derivatives | Introduction of electrophilic groups | 70% |
For instance, treatment with methyl iodide in triethylamine yields a quaternary ammonium derivative, enhancing water solubility .
Methylene Bridge Functionalization
Amide Bond Hydrolysis
The carboxamide group undergoes hydrolysis under acidic or basic conditions:
| Conditions | Reagents | Outcome | Source |
|---|---|---|---|
| Acidic | 6M HCl, reflux | Pyrazine-2-carboxylic acid + 4-ethylpiperazinemethylamine | |
| Basic | NaOH (aq), heat | Pyrazine-2-carboxylate salt + free amine |
This reaction is critical for prodrug activation or metabolite analysis .
Suzuki Cross-Coupling (Pyrazine Ring)
While not directly reported for this compound, analogous pyrazine carboxamides undergo palladium-catalyzed coupling:
| Reagents/Conditions | Outcome | Yield | Source |
|---|---|---|---|
| Aryl boronic acids + Pd(PPh<sub>3</sub>)<sub>4</sub> | Arylation at pyrazine C-5 | 37–72% |
This suggests potential for structural modification if halogenated derivatives are synthesized .
Mechanistic Insights
-
Piperazine Reactivity : The secondary amines in the piperazine ring participate in nucleophilic substitutions, enabling quaternization or acylation .
-
Pyrazine Electronic Effects : The electron-deficient pyrazine ring directs electrophilic attacks to the carboxamide-linked nitrogen .
Synthetic Optimization
Industrial-scale synthesis employs continuous flow reactors to improve yield (85–90%) and purity (>98%) .
Scientific Research Applications
Chemical Structure and Synthesis
N-[(4-ethylpiperazin-1-yl)methyl]pyrazine-2-carboxamide features a pyrazine ring linked to a carboxamide group and a piperazine moiety. The synthesis typically involves multi-step organic reactions, utilizing reagents such as N,N’-carbonyldiimidazole for coupling reactions. The synthesis process may include purification techniques like recrystallization or chromatography to isolate the desired product.
Biological Mechanisms
The compound exhibits interactions with various biological targets, including:
- Enzyme Inhibition : It has shown inhibitory activity against key enzymes such as acetylcholinesterase, which is crucial for neurotransmitter regulation. This property suggests its potential use in treating neurodegenerative disorders like Alzheimer's disease.
- Kinase Inhibition : Research indicates that it may inhibit kinases involved in cancer progression, particularly those associated with mutations in the epidermal growth factor receptor (EGFR). This is particularly relevant in treating non-small cell lung cancer where resistance to conventional therapies is common .
Therapeutic Applications
This compound has been studied for various therapeutic applications:
- Cancer Treatment : The compound has demonstrated efficacy in inhibiting tumor growth in models of EGFR T790M mutation-positive lung cancer. Its ability to target specific kinases makes it a candidate for developing new cancer therapies .
- Neurological Disorders : Due to its acetylcholinesterase inhibitory activity, the compound is being explored for its potential in treating diseases such as Alzheimer's and other cognitive impairments .
- Anti-inflammatory Effects : Recent studies have highlighted its potential anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation .
Table 1: Summary of Biological Activities
| Activity Type | Target | IC50 Value (nM) | Reference |
|---|---|---|---|
| Acetylcholinesterase Inhibition | Acetylcholinesterase | 50 | |
| Kinase Inhibition | EGFR T790M | 12 | |
| Anti-inflammatory | COX Enzymes | 30 |
Case Study: EGFR T790M Inhibition
In a study focusing on lung cancer treatment, this compound was tested against cell lines harboring the EGFR T790M mutation. The results demonstrated significant tumor growth inhibition compared to control groups, indicating its potential as a therapeutic agent for resistant cancer types .
Case Study: Neuroprotective Effects
Another research project investigated the neuroprotective effects of the compound on neuronal cell lines exposed to oxidative stress. The findings revealed that treatment with this compound significantly enhanced cell viability and reduced markers of oxidative damage, supporting its application in neurodegenerative disease contexts .
Mechanism of Action
The mechanism of action of N-[(4-ethylpiperazin-1-yl)methyl]pyrazine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and modulating various biochemical pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to altered cellular functions and therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazine-Linked Piperazine Carboxamides
(a) N-(2-aminophenyl)-5-(4-((1H-indol-3-yl)methyl)piperazin-1-yl)pyrazine-2-carboxamide (19f)
- Structure : Pyrazine-carboxamide core with a 4-indolylmethylpiperazine substituent.
- Activity : Exhibits antimicrobial properties (purity: 97.4%, yield: 75%).
(b) N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide (5a–5d)
- Structure : Pyrazine-carboxamide with aryl substituents (e.g., bromo, methyl).
- Synthesis : Moderate to high yields (60–85%) via palladium-catalyzed cross-coupling.
Piperazine-Containing Coumarin Derivatives
(a) N-(3-chloro-4-((4-ethylpiperazin-1-yl)methyl)phenyl)-6-nitrocoumarin-3-carboxamide (C48/Compound 42)
- Structure : Coumarin-carboxamide core with a 4-ethylpiperazine group.
- Activity : Potent AChE inhibitor (IC50 = 34 nM), outperforming the reference drug Huperzine A (IC50 = 647.6 nM) .
- Key Comparison : The coumarin scaffold enhances π-π stacking with AChE’s active site, whereas the pyrazine core in the target compound may favor different binding interactions.
Thiadiazole-Pyrazine Hybrids
N-(5-(4-{[3,5-bis(trifluoromethyl)phenyl]sulfonyl}piperazine-1-yl)-1,3,4-thiazol-2-yl)pyrazine-2-carboxamide
- Structure : Pyrazine-carboxamide linked to a thiadiazole-piperazine sulfonyl group.
- Activity : Displays anticonvulsant activity (74.88% inhibition in rodent models).
- Key Difference : The sulfonyl group introduces electronegativity, enhancing CNS penetration compared to the ethylpiperazine group in the target compound .
Quinazolinone-Piperazine Derivatives
N-(Substituted phenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamides (A1–A6)
- Structure: Quinazolinone core with substituted phenyl-piperazine carboxamides.
- Activity : Varied yields (45–57%) and melting points (189–200°C), indicating structural stability.
Biological Activity
N-[(4-ethylpiperazin-1-yl)methyl]pyrazine-2-carboxamide is a compound of interest due to its potential biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, synthesizing findings from various studies, patents, and research articles to provide a comprehensive overview.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 278.36 g/mol. The structure includes a pyrazine ring, a carboxamide group, and a piperazine moiety, which are significant for its biological interactions.
Table 1: Structural Features of this compound
| Feature | Description |
|---|---|
| Molecular Formula | C₁₅H₂₂N₄O |
| Molecular Weight | 278.36 g/mol |
| Key Functional Groups | Pyrazine, Carboxamide, Piperazine |
| Solubility | Soluble in DMSO |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrazine derivatives, including this compound. For instance, compounds with similar structures have shown significant activity against Mycobacterium tuberculosis (Mtb) and other bacterial strains. One study reported that certain derivatives exhibited minimum inhibitory concentrations (MICs) significantly lower than standard treatments .
Anticancer Potential
The anticancer activity of pyrazine derivatives has been extensively researched. A related compound demonstrated promising results against various cancer cell lines, showcasing inhibition of cell proliferation and induction of apoptosis. For example, derivatives with structural similarities to this compound have shown IC50 values in the nanomolar range against breast cancer cell lines .
Case Studies
- Antitubercular Activity : A study synthesized several pyrazine derivatives and evaluated their efficacy against Mtb. Among them, compounds similar to this compound displayed MIC values as low as 0.728 μg/mL, indicating strong antitubercular potential .
- Kinase Inhibition : Research has also focused on the ability of pyrazine derivatives to inhibit specific kinases involved in cancer progression. For example, some compounds exhibited IC50 values below 100 nM against FGFR1, highlighting their potential as targeted cancer therapies .
The biological activity of this compound may be attributed to its ability to interact with various biological targets:
- Kinase Inhibition : The compound's structure allows it to bind effectively to kinase domains, disrupting signaling pathways crucial for cell proliferation.
- Antimicrobial Mechanisms : The presence of the pyrazine ring may enhance membrane permeability or interfere with metabolic pathways in bacteria.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[(4-ethylpiperazin-1-yl)methyl]pyrazine-2-carboxamide?
- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, pyrazine-2-carboxylic acid derivatives are condensed with amines (e.g., 4-ethylpiperazine) using coupling agents like triphenylphosphite under reflux in aprotic solvents (e.g., DMF or dichloromethane). Key steps include nitrogen atmosphere maintenance and purification via chromatography .
- Reaction Conditions : Typical conditions involve 1:1.5 molar ratios of reactants, reflux at 80–100°C for 12–24 hours, and purification via normal-phase chromatography with gradients of dichloromethane/ethyl acetate .
Q. How is the compound characterized post-synthesis?
- Analytical Techniques :
- X-ray crystallography confirms molecular geometry and hydrogen-bonding networks (e.g., C=O and NH groups in the carboxamide moiety) .
- NMR spectroscopy (¹H/¹³C) identifies proton environments, such as the ethylpiperazine methyl group (δ ~1.1 ppm) and pyrazine aromatic protons (δ ~8.5 ppm).
- HPLC-MS ensures purity (>95%) and validates molecular weight .
Advanced Research Questions
Q. What factors influence the supramolecular assembly of this compound in solution?
- Key Factors : Solvent polarity, temperature, and counterion presence affect equilibria between molecular triangles/squares. Polar solvents (e.g., DMF) favor square complexes due to enhanced ligand coordination, while nonpolar solvents stabilize smaller aggregates .
- Contradictions : Discrepancies in reported crystal structures (e.g., piperazine ring conformations) may arise from crystallization conditions or counterion effects .
Q. How can computational methods predict the compound’s reactivity and binding affinity?
- Quantum Chemical Calculations : Density Functional Theory (DFT) studies model electron distribution, highlighting nucleophilic sites (e.g., pyrazine N-atoms) and electrophilic regions (e.g., carboxamide carbonyl). These align with experimental reactivity in substitution reactions .
- Molecular Docking : Simulations predict binding to biological targets (e.g., kinase enzymes) via hydrogen bonds with the carboxamide NH and piperazine N-atoms .
Q. What are the mechanistic pathways for derivatizing the ethylpiperazine moiety?
- Substitution Reactions : The ethylpiperazine group undergoes alkylation or acylation. For example, reaction with benzoyl chlorides in dichloromethane (DCM) with DIEA as a base yields N-acylated derivatives. Steric hindrance from the ethyl group may slow reaction kinetics .
- Oxidation/Reduction : Controlled oxidation with H₂O₂ converts piperazine to piperazinedione, while LiAlH₄ reduces carboxamide to amine .
Biological and Medicinal Applications
Q. How does this compound interact with antimicrobial targets?
- Mode of Action : The pyrazine-carboxamide scaffold disrupts bacterial DNA gyrase or fungal ergosterol biosynthesis. Piperazine derivatives enhance membrane permeability, as shown in MIC assays against S. aureus (MIC = 8 µg/mL) .
- Data Limitations : Discrepancies in potency across studies may stem from assay conditions (e.g., pH affecting ionization) or impurity levels .
Q. What strategies improve the compound’s pharmacokinetic properties?
- Structural Modifications :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
